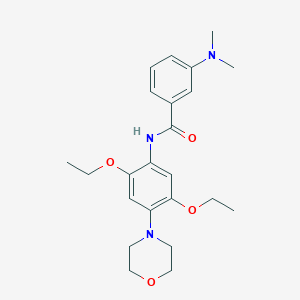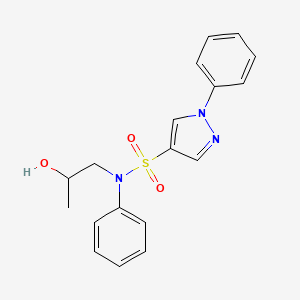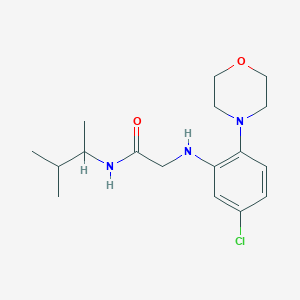
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide, commonly known as DMEMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMB is a derivative of benzamide and has been synthesized using various methods.
Mécanisme D'action
DMEMB's mechanism of action is not yet fully understood. However, it has been proposed that DMEMB inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. DMEMB has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DMEMB has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. DMEMB has also been shown to induce apoptosis in cancer cells. Additionally, DMEMB has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMEMB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, DMEMB exhibits potent anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for therapeutic applications. However, DMEMB's mechanism of action is not yet fully understood, and its potential side effects and toxicity are not yet known.
Orientations Futures
There are several future directions for DMEMB research. Further studies are needed to fully understand DMEMB's mechanism of action and potential side effects and toxicity. Additionally, DMEMB's potential therapeutic applications need to be explored further, including its use in combination with other drugs or therapies. DMEMB's potential as a diagnostic tool for cancer and other diseases also needs to be investigated. Finally, further studies are needed to optimize DMEMB's synthesis method and improve its purity and yield.
Conclusion
In conclusion, DMEMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMB exhibits anti-cancer, anti-inflammatory, and anti-bacterial properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further studies are needed to fully understand DMEMB's mechanism of action and potential side effects and toxicity. DMEMB's potential as a diagnostic tool and its use in combination with other drugs or therapies also need to be investigated.
Méthodes De Synthèse
DMEMB can be synthesized using several methods. The most common method involves the reaction of 2,5-diethoxy-4-morpholinoaniline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields DMEMB as a white solid that can be further purified using recrystallization.
Applications De Recherche Scientifique
DMEMB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. DMEMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to reduce inflammation in animal models, making it a potential treatment for inflammatory diseases. Additionally, DMEMB has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-5-29-21-16-20(26-10-12-28-13-11-26)22(30-6-2)15-19(21)24-23(27)17-8-7-9-18(14-17)25(3)4/h7-9,14-16H,5-6,10-13H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOKWVDFBHYCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)N(C)C)OCC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethylbenzimidazol-2-yl)methyl]-3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7681484.png)
![5-ethyl-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-1-pyridin-2-ylpyrazole-4-carboxamide](/img/structure/B7681499.png)
![2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B7681506.png)
![Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7681512.png)
![Ethyl 2-[[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]-(2-methoxyethyl)amino]acetate](/img/structure/B7681515.png)
![3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide](/img/structure/B7681522.png)
![5-methoxy-N-[3-methyl-2-(methylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7681524.png)

![7-[2-hydroxypropyl(phenyl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7681534.png)
![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)

![4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide](/img/structure/B7681549.png)
![N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)
![2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B7681581.png)